1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine
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Overview
Description
1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further connected to a methyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine typically involves the reaction of 4-chloroaniline with a suitable piperidine derivative. One common method is the reaction of 4-chloroaniline with 2-methylpiperidine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by nucleophiles.
Scientific Research Applications
1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 1-(4-Chlorophenylcarbamoyl)-2-ethylpiperidine
- 1-(4-Chlorophenylcarbamoyl)-2-propylpiperidine
- 1-(4-Chlorophenylcarbamoyl)-2-butylpiperidine
Comparison: 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substitutions, the methyl group may confer distinct steric and electronic properties, affecting its interaction with molecular targets and overall pharmacological profile .
Properties
CAS No. |
60464-78-0 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-2-3-9-16(10)13(17)15-12-7-5-11(14)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,15,17) |
InChI Key |
LABSAYPVJHVXER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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